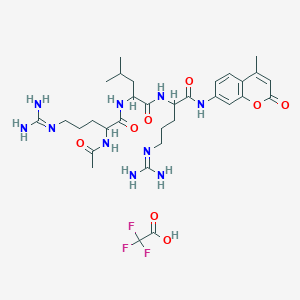

Ac-Arg-Leu-Arg-AMC

Beschreibung

The exact mass of the compound Ac-Arg-Leu-Arg-AMC is 756.35304298 g/mol and the complexity rating of the compound is 1260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ac-Arg-Leu-Arg-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Arg-Leu-Arg-AMC including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEMPRHZPRGAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47F3N10O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Ac-RLR-AMC Proteasome Substrate Mechanism & Assay Optimization

Executive Summary

This technical guide details the mechanistic principles and experimental application of Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) , a fluorogenic peptide substrate designed for the specific quantification of the trypsin-like (T-L) proteolytic activity of the 20S and 26S proteasome complexes.[1] Unlike the widely used Suc-LLVY-AMC (chymotrypsin-like), Ac-RLR-AMC targets the

Mechanistic Principles

Chemical Mechanism of Action

Ac-RLR-AMC consists of a tripeptide moiety (Acetyl-Arginine-Leucine-Arginine) covalently linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC).

-

Quenched State: In its intact conjugated form, the electron-withdrawing effect of the peptide chain suppresses the fluorescence of the AMC group.

-

Enzymatic Hydrolysis: The proteasome recognizes the basic arginine residue at the P1 position (C-terminus of the peptide). The N-terminal threonine (Thr1) of the

2 subunit acts as the nucleophile, attacking the carbonyl carbon of the Arg-AMC amide bond. -

Signal Generation: Hydrolysis releases free AMC.[2] The removal of the peptide bond restores the electron delocalization of the coumarin ring, resulting in a significant bathochromic shift and a massive increase in quantum yield.

Proteasome Architecture & Subunit Specificity

The eukaryotic 20S proteasome core particle (CP) is a barrel-shaped complex composed of four stacked rings (

- 2 Subunit (Trypsin-like): Cleaves after basic residues (Arg, Lys). This is the specific target of Ac-RLR-AMC.

- 5 Subunit (Chymotrypsin-like): Cleaves after hydrophobic residues. Targeted by Suc-LLVY-AMC.[4][5]

- 1 Subunit (Caspase-like/PGPH): Cleaves after acidic residues. Targeted by Z-LLE-AMC.

Critical Insight: While

Mechanism Diagram

The following diagram illustrates the molecular events occurring at the

Figure 1: Catalytic hydrolysis of Ac-RLR-AMC by the proteasome

Assay Development & Optimization

Substrate Comparison Table

To contextualize Ac-RLR-AMC, compare it against standard substrates for other subunits.

| Substrate | Target Subunit | Specificity | Cleavage Preference | Primary Inhibitors |

| Ac-RLR-AMC | Trypsin-like | Basic (Arg/Lys) | Leupeptin, Epoxomicin | |

| Suc-LLVY-AMC | Chymotrypsin-like | Hydrophobic (Tyr/Phe) | Bortezomib, Carfilzomib | |

| Z-LLE-AMC | Caspase-like | Acidic (Glu/Asp) | NC-005, Bortezomib (weak) |

Kinetic Considerations

-

Determination: The Michaelis constant (

-

Substrate Concentration: For inhibitor screening, use a substrate concentration equal to the

( -

Linearity: Fluorescence intensity is linear with respect to free AMC concentration up to approximately 10-20

M. Beyond this, the Inner Filter Effect (re-absorption of emitted light) may blunt the signal.

Comprehensive Experimental Protocol

Objective: Quantify specific

Reagents & Buffer Preparation

-

Assay Buffer (pH 7.5): 50 mM Tris-HCl, 5 mM MgCl

, 1 mM DTT (freshly added).-

For 26S Proteasome: Add 2 mM ATP (ATP-dependent degradation).

-

For 20S Core Particle: Add 0.02% SDS (activates the latent CP gate). Warning: Do not use SDS with 26S; it dissociates the 19S regulatory particle.

-

-

Substrate Stock: 10 mM Ac-RLR-AMC in high-grade DMSO. Store at -20°C.

-

AMC Standard: 10

M Free AMC in Assay Buffer (for standard curve).

Workflow Diagram

Figure 2: Step-by-step workflow for kinetic analysis of proteasome activity.

Step-by-Step Procedure

-

Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris, pH 7.5, 0.5% NP-40). Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

-

Note: Avoid protease inhibitors (PMSF, Roche Complete) in the lysis buffer as they will inhibit the proteasome.

-

-

Standard Curve Generation: Prepare a serial dilution of free AMC (0 to 1000 pmol/well) in Assay Buffer. Measure fluorescence to generate a conversion factor (Slope

= RFU/pmol). -

Reaction Setup:

-

In a black 96-well plate, add 50

L of diluted lysate/enzyme. -

(Optional) Add 10

L of test inhibitor or vehicle (DMSO). Incubate 15 min at 37°C.

-

-

Initiation: Add 50

L of 2x Substrate Solution (final concentration ~50 -

Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C.

-

Excitation: 380 nm (Bandwidth 20 nm)

-

Emission: 460 nm (Bandwidth 20 nm)

-

Mode: Kinetic read, every 60 seconds for 60 minutes.

-

Data Analysis & Troubleshooting

Calculating Specific Activity

Do not rely on endpoint readings, as they can be affected by substrate depletion or enzyme inactivation. Use the linear portion of the kinetic trace.

- : Change in fluorescence of sample.

- : Change in fluorescence of buffer only (background hydrolysis).

- : Slope of AMC standard curve (RFU/pmol).

- : Time interval (minutes).

- : Amount of protein added (mg).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Autohydrolysis of substrate | Use fresh substrate stock; ensure pH is not > 8.0. |

| Non-Linear Kinetics | Substrate depletion | Dilute the enzyme/lysate; reduce assay duration. |

| No Signal | Proteasome inactivation | Ensure no serine protease inhibitors (PMSF) were used in lysis. |

| Low Signal (20S) | Latent gate closed | Ensure 0.02% SDS is present to open the |

References

-

National Institutes of Health (NIH). Proteasomes: Isolation and Activity Assays. Retrieved from [Link]

-

Enzo Life Sciences. Ac-Arg-Leu-Arg-AMC Fluorogenic Peptide Substrate. Retrieved from [Link]

Sources

Technical Deep Dive: Ac-RLR-AMC Fluorogenic Peptide Substrate

Probe for Proteasomal Trypsin-Like Activity & UCH-L1 Characterization [1]

Executive Summary

Ac-RLR-AMC (Acetyl-Arg-Leu-Arg-7-amino-4-methylcoumarin) is a specialized fluorogenic peptide substrate designed for the kinetic profiling of protease activity.[1] While often utilized in general protease panels, its primary and most critical application is the specific quantification of the Trypsin-like (T-L) activity of the 20S and 26S proteasome .[1]

In drug discovery, particularly within the oncology and neurodegeneration spaces, distinguishing between the proteasome's three catalytic activities—Chymotrypsin-like (

Chemical & Physical Specifications

Understanding the physicochemical properties of the substrate is the first step toward a reproducible assay. The hydrophobic nature of the AMC group requires careful handling to prevent precipitation in aqueous buffers.

| Property | Specification | Technical Note |

| Sequence | Ac-Arg-Leu-Arg-AMC | N-terminal Acetylation protects against aminopeptidases.[1] |

| Molecular Weight | ~642.8 Da | Varies slightly based on counter-ion (e.g., TFA salt).[1] |

| Excitation ( | 350 nm – 380 nm | Peak excitation is typically 380 nm .[1] |

| Emission ( | 440 nm – 460 nm | Peak emission is typically 460 nm (Blue region).[1] |

| Solubility | DMSO, DMF, 5% Acetic Acid | Critical: Dissolve in 100% DMSO to create a stock (e.g., 10 mM) before aqueous dilution.[1] |

| Purity | High purity is essential to minimize background fluorescence from free AMC contaminants.[1] | |

| Storage | -20°C (Desiccated) | Protect from light. Hygroscopic. |

Mechanism of Action

The utility of Ac-RLR-AMC relies on the quenching effect of the amide bond.[1][2] In its intact state, the AMC fluorophore is attached to the C-terminal Arginine via an amide linkage, which significantly quenches its fluorescence.[1][2]

Upon recognition by the protease (specifically the S1 pocket preferring basic residues like Arginine), the enzyme hydrolyzes this bond.[1] This liberation event restores the electron delocalization of the coumarin ring, resulting in a massive increase in fluorescence quantum yield.[1]

Diagram 1: Enzymatic Cleavage Mechanism

Caption: Kinetic mechanism of Ac-RLR-AMC hydrolysis. The protease recognizes the RLR motif, cleaving the amide bond to release highly fluorescent AMC.[1]

Validated Experimental Protocol

Author Note: The following protocol is designed for a 96-well plate format. For 384-well plates, scale volumes down proportionally (typically 1/2 to 1/4 volume).[1]

Phase 1: Reagent Preparation

-

Assay Buffer (Proteasome):

-

20 mM HEPES or Tris-HCl (pH 7.5)

-

0.5 mM EDTA (Prevents metal-dependent inhibition, though some protocols omit this if measuring metalloproteases)[1]

-

5 mM MgCl

(Structural stability for 26S)[1] -

1 mM DTT or TCEP (Critical: Maintains reducing environment for enzyme active site stability)[1]

-

Note: Prepare fresh DTT on the day of the experiment.

-

-

Substrate Stock:

-

Dissolve lyophilized Ac-RLR-AMC in 100% DMSO to 10 mM.[1]

-

Aliquot and store at -20°C. Do not freeze-thaw more than twice.

-

-

AMC Standard Curve:

Phase 2: Assay Setup (Standard Workflow)

-

Enzyme Addition: Add 50

L of diluted enzyme (e.g., purified 20S proteasome or cell lysate) to the wells. -

Inhibitor Control (Optional but Recommended):

-

Add 10

L of test compound or specific inhibitor (e.g., Epoxomicin or MG-132).[1] -

Incubate for 15-30 minutes at 37°C to allow equilibrium binding.

-

-

Substrate Initiation:

-

Measurement:

Diagram 2: High-Throughput Assay Workflow

Caption: Step-by-step workflow for determining proteasomal activity using Ac-RLR-AMC.

Data Analysis & Interpretation

Do not report raw RFU. Raw fluorescence varies between instruments.[1] You must calculate the reaction velocity.[1]

-

Slope Calculation: Plot RFU vs. Time (min). Determine the slope of the linear portion of the curve (

).[1] -

Standard Curve Conversion:

[1] -

Activity Calculation:

[1]

Specificity Check: To confirm the signal is from the proteasome's Trypsin-like site, use a specific inhibitor.[1]

-

MG-132: Broad spectrum (inhibits all sites).[1]

-

Lactacystin: Irreversible proteasome inhibitor.[1]

-

Note: If signal remains after MG-132 treatment, you may have off-target cleavage by other serine proteases or aminopeptidases (if the N-term Ac group was compromised).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Free AMC in stock | Check substrate purity. If >5% free AMC, repurify or discard.[1] |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or reaction time.[1] Ensure <10% substrate conversion.[1] |

| Low Signal | Inner Filter Effect | Substrate concentration >100 |

| Signal Drift | Photobleaching | Minimize light exposure.[1] Use "black" plates to reduce light scatter.[1] |

| No Inhibition | DTT Oxidation | DTT is unstable.[1] Ensure fresh reducing agent is added to the buffer. |

References

-

MedChemExpress. Ac-RLR-AMC Product Datasheet & Biological Activity.[1][3] Retrieved from [1]

-

Cayman Chemical. Ac-RLR-AMC (trifluoroacetate salt) Technical Information. Retrieved from [1]

-

Kisselev, A.F., & Goldberg, A.L. (2005).[1] Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods in Enzymology, 398, 364-378.[1]

-

AAT Bioquest. AMC (7-Amino-4-methylcoumarin) Spectrum & Properties.[1][6] Retrieved from [1][6]

-

Sigma-Aldrich. Proteasome Substrate VI, Fluorogenic (Z-ARR-AMC) & Ac-RLR-AMC applications.[1] Retrieved from [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

Technical Guide: Profiling 20S Proteasome Trypsin-like Activity (Ac-RLR-AMC)

Executive Summary

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), responsible for the degradation of intracellular proteins.[1][2] While the Chymotrypsin-like (CT-L) activity (

This guide details the technical workflow for assaying T-L activity using the fluorogenic substrate Ac-RLR-AMC (Acetyl-Arg-Leu-Arg-7-amino-4-methylcoumarin). Unlike CT-L assays, T-L profiling requires precise kinetic management due to unique activation lag phases and sensitivity to SDS concentrations.

Part 1: Mechanistic Foundations

The Catalytic Core and Specificity

The 20S proteasome is a 700 kDa cylindrical complex composed of four stacked rings (

- Subunit (Trypsin-like): Cleaves peptide bonds after basic residues (Arginine, Lysine).

-

Substrate Logic (Ac-RLR-AMC): The tripeptide sequence Arg-Leu-Arg (RLR) is highly specific for the S1 pocket of the

subunit. The N-terminal Acetyl group protects the peptide from aminopeptidases, while the C-terminal AMC serves as the fluorogenic reporter.

The Role of SDS Activation

Latent 20S proteasomes exist in a "gated" state where the N-termini of

-

Critical Threshold: T-L activity is uniquely sensitive to SDS. Optimal activation occurs at 0.02%–0.03% . Concentrations

cause denaturation and irreversible inactivation.

Mechanism of Action Diagram

Caption: Activation of the 20S proteasome by SDS allows Ac-RLR-AMC entry and hydrolysis at the

Part 2: Experimental Design & Optimization

Critical Reagents & Buffer Composition

Standard buffers (e.g., PBS) are insufficient. A reducing agent is required to maintain the active site Threonine (Thr1) nucleophile, and SDS is mandatory for 20S (but not 26S) assays.

| Component | Concentration | Purpose | Technical Note |

| HEPES or Tris-HCl | 20–50 mM (pH 7.5–8.0) | Main Buffer | pH < 7.0 significantly reduces activity. |

| EDTA | 0.5 mM | Chelator | Prevents oxidation; scavenges heavy metals. |

| DTT or TCEP | 1 mM | Reducing Agent | Essential. Add fresh immediately before assay. |

| SDS | 0.03% (w/v) | Activator | Strict control required. Prepare a 1% stock and dilute accurately. |

| Ac-RLR-AMC | 20–100 µM | Substrate | Dissolve in DMSO. Final DMSO in assay < 1%. |

| BSA | 0.1% | Stabilizer | Prevents enzyme adsorption to plate walls. |

Inhibitor Strategy (Controls)

To validate that the signal is proteasomal, use specific inhibitors.

-

Specific T-L Inhibitor: LU-102 (Vinyl sulfone) is highly selective for the

subunit.[4] -

Broad Spectrum (Positive Control): Epoxomicin or MG-132 . Note that these inhibit all three activities (

) at high concentrations. -

Reversible T-L Inhibitor: Leupeptin (Note: Leupeptin also inhibits lysosomal proteases, so it is less specific in crude lysates but acceptable for purified 20S).

Part 3: Standardized Protocol

Preparation Phase

-

Thaw Enzymes: Thaw purified 20S proteasome on ice. Do not vortex; mix by gentle inversion.

-

Substrate Prep: Dilute Ac-RLR-AMC stock (usually 10-50 mM in DMSO) to a 2X working concentration (e.g., 100 µM) in Assay Buffer (without SDS).

-

Activator Prep: Prepare 2X Assay Buffer containing 0.06% SDS (final concentration will be 0.03%).

Assay Workflow (96-well Plate)

Temperature: 37°C (Pre-warm plate reader).

-

Inhibitor Pre-incubation (Optional but Recommended):

-

Add 10 µL of Inhibitor (LU-102 or Epoxomicin) or Vehicle to control wells.

-

Add 40 µL of 20S Proteasome (0.5–1.0 µ g/well ) diluted in Assay Buffer (with DTT, no SDS yet ).

-

Incubate 15 min at 37°C.

-

-

Activation & Substrate Addition:

-

Add 50 µL of Substrate/SDS Mix (Contains 100 µM Ac-RLR-AMC and 0.06% SDS).

-

Final Volume: 100 µL.

-

Final Concentrations: 50 µM Substrate, 0.03% SDS.

-

-

Kinetic Read:

Workflow Diagram

Caption: Step-by-step workflow for the Ac-RLR-AMC 20S proteasome activity assay.

Part 4: Data Analysis & Interpretation[6]

The "Lag Phase" Phenomenon

Unlike CT-L activity (Suc-LLVY-AMC), T-L activity often exhibits a lag phase (5–10 minutes) upon SDS addition. This is due to the slower conformational shift required to expose the

-

Action: Do not calculate slope from the first 0–10 minutes. Use the linear portion of the curve (e.g., 15–45 minutes).

Calculating Specific Activity

-

Slope Calculation: Determine the slope (

) from the linear phase. -

AMC Standard Curve: Generate a standard curve of free AMC (0.1 – 10 µM) to determine the Conversion Factor (

). -

Formula:

Part 5: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background | Free AMC in substrate stock. | Check substrate purity. Store Ac-RLR-AMC at -20°C shielded from light. |

| No Activity | SDS concentration error. | Crucial: If [SDS] > 0.08%, the enzyme denatures. If < 0.01%, the gate remains closed. Titrate SDS (0.01% – 0.05%). |

| Non-Linear Kinetics | Substrate depletion or Inner Filter Effect. | Reduce enzyme concentration or substrate concentration. Ensure RFU is within the linear range of the reader. |

| Inhibition Failure | Wrong Inhibitor. | Ensure you are using LU-102 (specific) or Epoxomicin (broad). MG-132 is reversible and may dissociate if not maintained. |

References

-

National Institutes of Health (PubMed). Bifunctional inhibitors of the trypsin-like activity of eukaryotic proteasomes (LU-102 reference). [Link]

-

National Institutes of Health (PMC). Inhibition of the proteasome β2 site sensitizes triple-negative breast cancer cells (Validation of LU-102 specificity). [Link]

Sources

- 1. lifesensors.com [lifesensors.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Inhibition of the proteasome β2 site sensitizes triple-negative breast cancer cells to β5 inhibitors through a mechanism involving Nrf1 suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ubpbio.com [ubpbio.com]

Technical Deep Dive: Differentiating 20S and 26S Proteasome Substrate Specificity

Executive Summary: The Dual-Tiered Proteolytic System

The eukaryotic proteasome is not a monolithic entity but a dynamic, dual-tiered system comprising the constitutive 20S core particle (CP) and the 26S holoenzyme.[1][2][3][4][5][6] While the 26S proteasome is canonically recognized as the executioner of the Ubiquitin-Proteasome System (UPS)—responsible for degrading ubiquitinated, folded proteins in an ATP-dependent manner—the 20S proteasome operates as an independent, ATP-independent protease.[4][7]

Recent advances in structural biology and redox proteomics have redefined the 20S CP not merely as a latent precursor, but as the primary degradation machinery for intrinsically disordered proteins (IDPs) and oxidatively damaged substrates. This guide delineates the structural, mechanistic, and experimental distinctions between these two complexes, providing actionable protocols for their differentiation in research and therapeutic development.

Structural & Mechanistic Foundations

The Gatekeeping Mechanism

The functional divergence between 20S and 26S lies in the regulation of the

-

20S Proteasome (Closed State): The N-terminal tails of the

-subunits (specifically -

26S Proteasome (Open State): The 19S Regulatory Particle (RP) binds to the

-rings.[5][7] The C-termini of the 19S ATPase subunits (specifically containing the HbYX motif) insert into inter-subunit pockets on the 20S

Visualization of Mechanistic Pathways

Figure 1: Mechanistic divergence of substrate entry. The 20S relies on passive entry of disordered chains, while the 26S utilizes ATP-driven unfolding to force substrates through the open gate.

Substrate Specificity: The Core Divergence

The selection of substrates is dictated by thermodynamics (folded vs. unfolded) and tagging (ubiquitin vs. exposed hydrophobicity).

26S Substrates: The Canonical UPS

The 26S proteasome handles proteins that are thermodynamically stable (folded) and must be actively unfolded. This process is energetically expensive, consuming ATP.

-

Targeting Signal: Poly-ubiquitin chain (Lys48-linked typically).

-

Mechanism: 19S ATPases (Rpt1-6) mechanically pull the substrate, unfolding it against its stability barrier.

-

Key Examples: Cell cycle regulators (Cyclins), transcription factors (NF-

B), misfolded proteins targeted by E3 ligases.

20S Substrates: The "Silent" Pathway

The 20S proteasome degrades proteins that do not require unfolding. This is critical during oxidative stress when ATP levels may be depleted and the ubiquitination machinery (E1/E2/E3 enzymes) is compromised.

-

Targeting Signal: Intrinsic Disorder (IDRs) or Oxidative Damage (Carbonylation) exposing hydrophobic patches.

-

Mechanism: Passive entry. The substrate's disordered tail fluctuates into the pore, is trapped by the active sites, and pulled in via a "thermal ratchet" mechanism.

-

Key Examples: Oxidized proteins (aging markers), p21

,

Comparative Data Summary

| Feature | 20S Proteasome | 26S Proteasome |

| Primary Activator | None (Basal) or PA28 | 19S Regulatory Particle (PA700) |

| Energy Requirement | ATP-Independent | ATP-Dependent (for unfolding) |

| Ubiquitin Requirement | Ub-Independent | Ub-Dependent (mostly) |

| Substrate State | Unfolded / Disordered / Oxidized | Folded / Globular |

| Gate Status | Mostly Closed (Gated) | Open (Induced by HbYX motif) |

| Inhibitor Sensitivity | MG132, Bortezomib, Carfilzomib | MG132, Bortezomib, Carfilzomib |

| Activator (In Vitro) | SDS (0.02%), PA28 | ATP + Mg |

Experimental Protocols: Differentiation & Validation

Distinguishing 20S from 26S activity in biological samples is a frequent challenge.[4] Standard lysis buffers often disrupt the fragile 26S complex (dissociating 19S from 20S), leading to artifacts.

In Vitro Activity Assay (Fluorogenic)

Objective: Quantify specific 20S vs 26S chymotrypsin-like activity using Suc-LLVY-AMC.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

, 1 mM DTT. -

Substrate: Suc-LLVY-AMC (100

M final). -

20S Activator: SDS (0.02% final) – Note: SDS stimulates 20S but denatures 19S.

-

26S Activator: ATP (2 mM) + ATP-regenerating system (Creatine Phosphate/Creatine Kinase).

Workflow:

-

Sample Prep: Lyse cells in ATP-containing buffer (to preserve 26S) without detergents if possible, or very mild detergent (0.5% NP-40).

-

Condition A (26S Activity): Lysate + Buffer + ATP + Substrate.

-

Condition B (20S Latent): Lysate + Buffer + Apyrase (depletes ATP) + Substrate.

-

Condition C (Total 20S Potential): Lysate + Buffer + SDS (0.02%) + Substrate.

-

Measurement: Read fluorescence (Ex 380nm / Em 460nm) kinetically for 60 mins.

Interpretation:

-

True 26S Activity = (Rate in A) - (Rate in B).

-

Free 20S Activity = Rate in B (often very low without SDS).

-

Total Core Capacity = Rate in C.

Experimental Decision Tree

Figure 2: Decision tree for differentiating proteasomal activities in vitro. Note that SDS artificially activates 20S but inhibits 26S.

Therapeutic Implications

Understanding the substrate difference allows for precision medicine strategies.

-

Oncology (26S Inhibition): Cancer cells have high protein turnover and rely heavily on the 26S UPS for cell cycle progression. Inhibitors like Bortezomib target the

5 subunit of the 20S core but affect the 26S function primarily because the cancer cell relies on the 26S pathway for survival. -

Neurodegeneration (20S Activation): In diseases like Alzheimer's and Parkinson's, the 26S proteasome is often impaired or overwhelmed by aggregates. However, the 20S proteasome remains intact. Small molecule activators that open the 20S gate (mimicking the HbYX motif or PA28) can enhance the clearance of IDPs (Tau,

-synuclein) without requiring ATP, offering a promising therapeutic avenue.

References

-

Groll, M., et al. (1997). Structure of the 20S proteasome from yeast at 2.4 Å resolution. Nature. Link

-

Ciechanover, A. (1998). The ubiquitin-proteasome pathway: on protein death and cell life. EMBO Journal. Link

-

Davies, K. J. (2001).[9] Degradation of oxidized proteins by the 20S proteasome.[4] Biochimie. Link

-

Smith, D. M., et al. (2007). Docking of the proteasomal ATPases' C termini in the 20S proteasome's alpha ring opens the gate for substrate entry.[2] Molecular Cell. Link

-

Ben-Nissan, G., & Sharon, M. (2014).[8] The 20S proteasome ubiquitin-independent degradation pathway.[4][7] Biomolecules.[3][5][6][7][10][11][12][13][14][15] Link

-

Kisselev, A. F., & Goldberg, A. L. (2005).[13] Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods in Enzymology. Link

Sources

- 1. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome - Wikipedia [en.wikipedia.org]

- 3. Targeting the 26S Proteasome To Protect Against Proteotoxic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of oxidized proteins by the proteasome: Distinguishing between the 20S, 26S, and immunoproteasome proteolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure and functions of the 20S and 26S proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Differences between Proteasome Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The proteasome as a druggable target with multiple therapeutic potentialities: Cutting and non-cutting edges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Long-range allosteric regulation of the human 26S proteasome by 20S proteasome-targeting cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 14. Frontiers | Dynamic Regulation of the 26S Proteasome: From Synthesis to Degradation [frontiersin.org]

- 15. pnas.org [pnas.org]

Ac-Arg-Leu-Arg-AMC: A Comprehensive Technical Guide for Fluorogenic Protease Activity Assays

This guide provides an in-depth exploration of the fluorogenic peptide substrate, Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-Arg-Leu-Arg-AMC). It is designed for researchers, scientists, and drug development professionals who are leveraging protease activity assays in their work. We will delve into the substrate's chemical properties, the principles of its application, detailed experimental protocols, and critical data interpretation insights, ensuring both technical accuracy and field-proven context.

Introduction: The Role of Ac-Arg-Leu-Arg-AMC in Protease Research

Ac-Arg-Leu-Arg-AMC is a synthetic tripeptide sequence (Arginine-Leucine-Arginine) that is N-terminally protected by an acetyl group and C-terminally conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). This substrate is a cornerstone tool for measuring the "trypsin-like" peptidase activity of various proteases, most notably the 20S proteasome.[1][2][3] Its high specificity and low Michaelis constant (Km) make it a sensitive and reliable choice for both purified enzyme systems and complex biological lysates.[3][4]

The core utility of Ac-Arg-Leu-Arg-AMC lies in its fluorogenic nature. In its intact form, the AMC fluorophore is quenched and non-fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal Arginine and the AMC molecule, free AMC is released.[1][2] This liberation results in a significant increase in fluorescence, which can be readily quantified to determine the rate of enzyme activity.

Physicochemical Properties and Structure

A thorough understanding of the substrate's chemical characteristics is fundamental to its effective use and the troubleshooting of experimental anomalies.

Chemical Structure

The structure of Ac-Arg-Leu-Arg-AMC consists of four key components:

-

N-terminal Acetyl (Ac) Group: This group protects the peptide from degradation by exopeptidases, ensuring that the observed cleavage is due to the target endopeptidase activity.

-

Tripeptide Sequence (Arg-Leu-Arg): This specific sequence is recognized by proteases with trypsin-like activity, which preferentially cleave after basic amino acid residues like Arginine.

-

Scissile Bond: The critical amide bond is located between the carboxyl group of the C-terminal Arginine and the amino group of AMC.

-

7-amino-4-methylcoumarin (AMC): A fluorescent reporter group.

Below is a 2D representation of the Ac-Arg-Leu-Arg-AMC structure.

Caption: 2D representation of Ac-Arg-Leu-Arg-AMC.

Molecular Data Summary

| Property | Value | Source(s) |

| Full Name | Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin | [3] |

| Abbreviation | Ac-RLR-AMC | [3] |

| CAS Number | 929903-87-7 | [1][4] |

| Molecular Formula | C₃₀H₄₆N₁₀O₆ | [5] |

| Molecular Weight | ~642.76 g/mol | [5][6] |

| Salt Form | Often supplied as a Trifluoroacetate (TFA) salt | [1][3] |

| Purity | Typically >96% (verified by HPLC) | [4] |

| Appearance | Lyophilized solid or white crystalline powder | [3] |

Principle of the Fluorogenic Assay

The enzymatic assay using Ac-Arg-Leu-Arg-AMC is based on a straightforward "turn-on" fluorescence mechanism.

-

Initial State (Substrate Intact): In the complete peptide, the AMC fluorophore's quantum yield is extremely low, rendering it essentially non-fluorescent.

-

Enzymatic Cleavage: A protease with trypsin-like specificity recognizes the Arg-AMC linkage and catalyzes the hydrolysis of the amide bond.

-

Final State (AMC Released): The cleavage liberates free 7-amino-4-methylcoumarin. Unconjugated AMC is highly fluorescent.

-

Signal Detection: The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme. The fluorescence of free AMC is measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][4]

Caption: Workflow of the Ac-Arg-Leu-Arg-AMC assay.

Experimental Protocol: Measuring Proteasome Activity

This protocol provides a robust framework for assessing the trypsin-like activity of the 20S proteasome in cell lysates. It is designed to be self-validating through the inclusion of appropriate controls.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA. Rationale: This buffer composition provides a stable pH environment and includes salts that are important for proteasome structural integrity and activity.

-

Substrate Stock Solution: Dissolve Ac-Arg-Leu-Arg-AMC in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.[3] Rationale: DMSO is an effective solvent for this substrate. Aliquoting prevents multiple freeze-thaw cycles which can degrade the peptide.

-

Cell Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Supplement with protease and phosphatase inhibitors (ensure they do not inhibit the proteasome). Rationale: A gentle non-ionic detergent like Triton X-100 is used to lyse cells while preserving protein function.

-

Proteasome Inhibitor (Control): MG-132 at a 10 mM stock concentration in DMSO.

Assay Procedure

-

Prepare Cell Lysate:

-

Culture and treat cells as per the experimental design.

-

On ice, wash cells with cold PBS and then lyse with Cell Lysis Buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (this is the cell lysate) and determine the total protein concentration using a standard method (e.g., BCA assay).

-

-

Set up the Assay Plate:

-

Use an opaque 96-well plate to minimize light scatter.

-

Prepare reactions in triplicate for each condition.

-

Sample Wells: Add 20-50 µg of total protein from the cell lysate.

-

Inhibitor Control Wells: Add 20-50 µg of protein and MG-132 to a final concentration of 20 µM. Pre-incubate for 15 minutes at 37°C. Rationale: This control confirms that the observed activity is due to the proteasome.

-

Substrate Blank Wells: Add lysis buffer instead of cell lysate. Rationale: This measures the background fluorescence of the substrate and buffer.

-

Adjust the volume in all wells to 90 µL with Assay Buffer.

-

-

Initiate the Reaction:

-

Prepare a working solution of Ac-Arg-Leu-Arg-AMC by diluting the 10 mM stock to 1 mM in Assay Buffer.

-

Add 10 µL of the 1 mM Ac-Arg-Leu-Arg-AMC to each well to start the reaction (final concentration: 100 µM).[3]

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure fluorescence intensity every 2-5 minutes for a period of 30-60 minutes.

-

Settings: Excitation at ~380 nm, Emission at ~460 nm.

-

Data Analysis

-

Correct for Background: For each time point, subtract the average fluorescence of the Substrate Blank wells from all other readings.

-

Determine the Rate of Reaction: Plot the background-corrected fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (V₀ in RFU/min).

-

Calculate Specific Activity:

-

Normalize the reaction rate by the amount of protein in each well (e.g., RFU/min/µg protein).

-

Compare the specific activity between different samples. The activity in the inhibitor control wells should be near zero.

-

Trustworthiness and Self-Validation

The protocol's integrity is maintained by its inherent self-validating system:

-

The Substrate Blank: Ensures that observed fluorescence is not an artifact of the substrate's inherent properties.

-

The Inhibitor Control: The use of a specific proteasome inhibitor like MG-132 provides direct evidence that the measured trypsin-like activity originates from the proteasome. A significant reduction in signal in these wells validates the assay's specificity.

-

Linearity of Reaction: The kinetic measurement allows for the identification of the initial linear rate (V₀), which is crucial for accurate enzymatic analysis. If the reaction rate decreases over time, it may indicate substrate depletion or enzyme instability, and only the initial linear phase should be used for calculations.

Broader Applications and Considerations

While Ac-Arg-Leu-Arg-AMC is a substrate of choice for the 20S proteasome, its utility extends to other proteases with trypsin-like activity.[4] Researchers should be aware that other cellular proteases could potentially contribute to substrate cleavage. Therefore, the use of specific inhibitors is paramount when dissecting the activity of a particular enzyme in a complex mixture like a cell lysate.

Storage and Handling: The substrate is typically stable for at least a year when stored correctly at -20°C.[3] It should be protected from light, and solutions should be prepared fresh or stored in aliquots at -20°C for no more than a month.[2]

References

Sources

A Researcher's In-Depth Guide to Proteasome Activity Assays: Ac-RLR-AMC vs. Suc-LLVY-AMC

For researchers, scientists, and drug development professionals navigating the complexities of the ubiquitin-proteasome system, the accurate measurement of proteasome activity is paramount. Fluorogenic peptide substrates provide a sensitive and quantitative means to probe the distinct catalytic activities of this intricate molecular machine. This guide offers a deep dive into two of the most commonly utilized substrates: Ac-RLR-AMC for trypsin-like activity and Suc-LLVY-AMC for chymotrypsin-like activity. Herein, we dissect their specificity, outline field-proven protocols, and provide the rationale necessary for robust experimental design and data interpretation.

The Foundation: Fluorogenic Peptide Substrates in Proteasome Research

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins. Its catalytic core, the 20S proteasome, harbors three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like, mediated by the β5, β2, and β1 subunits, respectively. In response to inflammatory signals, the constitutive catalytic subunits can be replaced by their immunoproteasome counterparts (β5i/LMP7, β2i/MECL-1, and β1i/LMP2), altering the proteasome's cleavage preferences[1][2].

Fluorogenic assays employ a peptide sequence recognized by a specific proteasome subunit, conjugated to a fluorescent reporter molecule, typically 7-amino-4-methylcoumarin (AMC). In its conjugated form, the AMC fluorophore is quenched. Upon proteolytic cleavage of the peptide, free AMC is released, resulting in a quantifiable increase in fluorescence. This principle allows for real-time kinetic measurement of specific proteasome activities[1].

Ac-RLR-AMC: A Probe for Trypsin-Like Activity

The substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) is designed to be a specific substrate for the trypsin-like activity of the proteasome, which preferentially cleaves after basic amino acid residues.

Biochemical Profile and Primary Target

Ac-RLR-AMC is primarily cleaved by the β2 subunit of the constitutive proteasome and the β2i (MECL-1) subunit of the immunoproteasome[2]. The peptide sequence Arg-Leu-Arg mimics the natural cleavage sites for this enzymatic activity.

Specificity and Cross-Reactivity Considerations

While designed for proteasomal trypsin-like activity, it is crucial to acknowledge the potential for off-target cleavage by other cellular proteases exhibiting trypsin-like specificity. Therefore, the inclusion of appropriate controls is non-negotiable for data integrity.

Suc-LLVY-AMC: The Workhorse for Chymotrypsin-Like Activity

Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is arguably the most widely used fluorogenic substrate for measuring the chymotrypsin-like activity of the proteasome, which cleaves after large hydrophobic residues[1][3].

Biochemical Profile and Primary Targets

Suc-LLVY-AMC is efficiently hydrolyzed by both the β5 subunit of the constitutive proteasome and the β5i (LMP7) subunit of the immunoproteasome[1]. Due to the high prevalence and robust nature of the chymotrypsin-like activity, Suc-LLVY-AMC is often used as a general indicator of overall proteasome function[1].

A Critical Look at Specificity: The Calpain Conundrum

A significant consideration when using Suc-LLVY-AMC is its well-documented cross-reactivity with other cellular proteases, most notably calpains[4]. Calpains are calcium-dependent cysteine proteases, and their activity can confound the interpretation of results from proteasome assays. Therefore, it is imperative to either employ specific inhibitors or utilize experimental conditions that differentiate between proteasomal and non-proteasomal cleavage of Suc-LLVY-AMC.

Head-to-Head Comparison: Choosing the Right Tool for the Job

| Feature | Ac-RLR-AMC | Suc-LLVY-AMC |

| Full Name | Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin | Succinyl-Leucyl-Leucyl-Valyl-Tyrosine-7-amino-4-methylcoumarin |

| Primary Target | Trypsin-like activity (β2 and β2i subunits) | Chymotrypsin-like activity (β5 and β5i subunits) |

| Excitation/Emission | ~380 nm / ~440-460 nm | ~380 nm / ~440-460 nm |

| Known Cross-Reactivity | Trypsin-like proteases | Calpains, other chymotrypsin-like proteases |

| Primary Application | Specific measurement of proteasomal trypsin-like activity | General and specific measurement of proteasomal chymotrypsin-like activity |

Experimental Design: A Framework for Rigorous Proteasome Activity Assays

The following protocols provide a robust framework for the accurate measurement of proteasome activity in cell lysates. The key to a self-validating system lies in the judicious use of inhibitors.

Essential Reagents and Equipment

-

Cell lysate (prepared in a detergent-free lysis buffer to maintain proteasome integrity)

-

Ac-RLR-AMC and/or Suc-LLVY-AMC substrate stock solution (e.g., 10 mM in DMSO)

-

Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)

-

Proteasome Inhibitors:

-

General: Bortezomib or MG132 (e.g., 10 mM stock in DMSO)

-

Immunoproteasome-selective: ONX-0914 (e.g., 1 mM stock in DMSO)

-

-

Calpain Inhibitor (for Suc-LLVY-AMC assays): Calpeptin or ALLN (e.g., 10 mM stock in DMSO)

-

96-well black microplate, opaque-walled

-

Fluorescence microplate reader

Step-by-Step Protocol: Measuring Proteasome Activity in Cell Lysates

-

Prepare Cell Lysates: Lyse cells in a suitable buffer (e.g., hypotonic buffer followed by mechanical disruption) on ice. Avoid strong detergents that can disrupt proteasome structure. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Set up Assay Plate:

-

Total Activity Wells: Add cell lysate (e.g., 20-50 µg of total protein) to wells and adjust the volume with Proteasome Assay Buffer.

-

Inhibitor Control Wells: To a parallel set of wells, add the same amount of cell lysate and the general proteasome inhibitor (e.g., final concentration of 20 µM Bortezomib or 50 µM MG132). For Suc-LLVY-AMC assays, include a set of wells with a calpain inhibitor (e.g., 20 µM ALLN).

-

Blank Wells: Add Proteasome Assay Buffer only (no lysate).

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to their targets.

-

Initiate Reaction: Add the fluorogenic substrate (Ac-RLR-AMC or Suc-LLVY-AMC) to all wells to a final concentration of 50-100 µM.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in fluorescence (Ex: ~380 nm, Em: ~440-460 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Proteasome-specific activity is the rate of the "Total Activity" wells minus the rate of the "Inhibitor Control" wells.

-

Dissecting Constitutive vs. Immunoproteasome Activity

To differentiate between the activities of the constitutive and immunoproteasomes, a more sophisticated inhibitor strategy is required, particularly when using substrates like Suc-LLVY-AMC that are cleaved by both.

-

Set up additional inhibitor wells:

-

Immunoproteasome Inhibition: Use a selective immunoproteasome inhibitor like ONX-0914 (final concentration ~100-500 nM) to specifically block the activity of the immunoproteasome subunits.

-

-

Interpretation:

-

The activity inhibited by a general proteasome inhibitor (e.g., Bortezomib) represents the total proteasome activity.

-

The activity inhibited by ONX-0914 represents the immunoproteasome activity.

-

The remaining activity in the presence of ONX-0914 is attributable to the constitutive proteasome.

-

Visualizing the Workflow and Logic

General Proteasome Activity Assay Workflow

Caption: General workflow for a fluorogenic proteasome activity assay.

Logic for Dissecting Proteasome Subtype Activity

Caption: Logic for using inhibitors to dissect proteasome subtype activity.

Conclusion: Towards Unambiguous Data

The choice between Ac-RLR-AMC and Suc-LLVY-AMC depends on the specific question being addressed. Ac-RLR-AMC offers a more targeted approach to measuring trypsin-like activity, while Suc-LLVY-AMC provides a robust, albeit less specific, measure of the dominant chymotrypsin-like activity. The true power of these tools is unlocked through meticulous experimental design that incorporates a well-thought-out inhibitor strategy. By understanding the inherent specificities and potential pitfalls of each substrate and employing a self-validating assay system, researchers can confidently dissect the intricate activities of the proteasome, paving the way for novel discoveries in health and disease.

References

-

Kim, S., Park, S. H., Choi, W. H., & Lee, M. J. (2022). Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates. Immune Network, 22(3), e28. [Link]

-

UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Retrieved from [Link]

-

de Poot, S. A. H., et al. (2021). Structure-Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits. ChemBioChem, 22(19), 3220-3231. [Link]

-

Sasaki, T., Kikuchi, T., Yumoto, N., Yoshimura, N., & Murachi, T. (1984). Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates. The Journal of biological chemistry, 259(20), 12489–12494. [Link]

- Verdoes, M., et al. (2006). A new class of tight binding inhibitors for the proteasome. Journal of the American Chemical Society, 128(33), 10926-10927.

-

UbiQ. (n.d.). Protocol P006: Fluorescence-based proteasome activity profiling. Retrieved from [Link]

-

Bedford, L., et al. (2011). Limitations of SLLVY-AMC in calpain and proteasome measurements. Biochemical and biophysical research communications, 405(1), 125-128. [Link]

-

Miller, Z., et al. (2015). An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors. Blood, 125(11), 1715-1725. [Link]

-

Harris, J. L., et al. (2001). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 98(25), 14320-14325. [Link]

Sources

- 1. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Trypsin-Like Proteasome Sites: A Technical Guide

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, governing the levels of numerous regulatory proteins and eliminating damaged or misfolded proteins.[1][2] At the heart of this system lies the 26S proteasome, a sophisticated molecular machine responsible for the ATP-dependent degradation of proteins tagged with polyubiquitin chains.[2] The proteolytic activity of the proteasome is confined within its 20S core particle, a barrel-shaped structure composed of four stacked heptameric rings.[3][4] The inner two rings, comprised of β-subunits, harbor the catalytic active sites.[3]

Eukaryotic proteasomes possess three distinct proteolytic activities, each with a defined substrate preference: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH).[4][5] This guide focuses on the trypsin-like activity , which is primarily mediated by the β2 subunit of the constitutive proteasome.[6][7] The T-L site preferentially cleaves peptide bonds following basic amino acid residues, such as arginine and lysine.[8][9] While the chymotrypsin-like activity is often considered the most dominant for bulk protein degradation, the trypsin-like activity plays a crucial, non-redundant role in a variety of fundamental cellular processes and has emerged as a significant co-target in therapeutic strategies.[5]

This document provides an in-depth exploration of the biochemical properties, physiological functions, and pathological implications of the proteasome's trypsin-like sites. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this critical aspect of cellular protein homeostasis.

I. Biochemical and Structural Context of the Trypsin-Like Site

The 20S proteasome's catalytic chamber is a self-compartmentalized environment, preventing unregulated proteolysis.[3] Substrates are threaded into this chamber, where they are cleaved into small peptides, typically 7-8 amino acids in length.[3]

The three main catalytic activities are housed in different β-subunits:

-

β5 Subunit: Chymotrypsin-like (cleavage after hydrophobic residues).[9]

-

β2 Subunit: Trypsin-like (cleavage after basic residues).[6][9]

-

β1 Subunit: Caspase-like/PGPH (cleavage after acidic residues).[6][9]

The specificity of the trypsin-like site for basic residues is determined by the architecture of its S1 binding pocket, which is lined with acidic amino acids that create a favorable electrostatic interaction with the positively charged side chains of lysine and arginine. This fundamental biochemical property dictates the specific set of peptide bonds the T-L site can hydrolyze, thereby influencing the pattern of peptides generated from a given protein substrate.

Allosteric Regulation and Inter-site Crosstalk

The activities of the three catalytic sites are not entirely independent. There is significant allosteric crosstalk between them. For instance, occupancy or inhibition of the caspase-like sites has been shown to stimulate the trypsin-like activity.[10] This interplay suggests a coordinated mechanism of substrate degradation, where the binding of a peptide segment to one site can influence the catalytic efficiency of another. This intricate regulation is a critical consideration in the design of site-specific proteasome inhibitors, as targeting one site may have unintended consequences on the others.

The Immunoproteasome Variant

In response to pro-inflammatory signals like interferon-gamma (IFN-γ), cells of the immune system can express an alternative form of the proteasome known as the immunoproteasome.[4][11] In this variant, the constitutive catalytic subunits (β1, β2, β5) are replaced by their inducible counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7).[4][6] The immunoproteasome exhibits altered cleavage preferences, including enhanced chymotrypsin-like and trypsin-like activities and reduced caspase-like activity.[5] This shift is crucial for optimizing the generation of peptide fragments that are suitable for binding to Major Histocompatibility Complex (MHC) class I molecules.[11]

Table 1: Comparison of Constitutive and Immunoproteasome Catalytic Subunits

| Catalytic Activity | Constitutive Subunit | Immunoproteasome Subunit | Primary Cleavage Preference |

| Caspase-Like / PGPH | β1 (Y) | β1i (LMP2) | After acidic residues |

| Trypsin-Like | β2 (Z) | β2i (MECL-1) | After basic residues |

| Chymotrypsin-Like | β5 (X) | β5i (LMP7) | After hydrophobic residues |

II. Core Biological Roles of Trypsin-Like Activity

The trypsin-like activity is integral to several high-fidelity cellular processes that require precise proteolytic cleavage.

MHC Class I Antigen Presentation

One of the most well-characterized roles of the proteasome is the generation of antigenic peptides for presentation on MHC class I molecules, a cornerstone of the adaptive immune response against intracellular pathogens and tumors.[11][12] The proteasome degrades viral and endogenous proteins into small peptides.[11] The trypsin-like site is particularly important in this process because the transporter associated with antigen processing (TAP), which pumps peptides from the cytosol into the endoplasmic reticulum for loading onto MHC class I molecules, has a preference for peptides with basic or hydrophobic C-termini. The T-L activity directly generates peptides with basic C-termini (lysine or arginine), making them ideal candidates for TAP transport and subsequent immune presentation.[11] The upregulation of T-L activity in the immunoproteasome further enhances the efficiency of this pathway.[11]

Regulation of Protein Homeostasis

While the chymotrypsin-like site is the primary driver of bulk proteolysis, the trypsin-like site is essential for the complete and efficient degradation of a wide range of substrates. By cleaving after basic residues, it creates new N-termini that can be targeted by the other catalytic sites, facilitating the processive degradation of the entire polypeptide chain. Co-inhibition of the trypsin-like and/or caspase-like sites is often required to achieve maximal cytotoxicity with proteasome inhibitors, underscoring its importance in overall protein turnover.[5]

Cell Cycle Control and Apoptosis

The proteasome controls the cell cycle by ensuring the timely degradation of key regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors.[13] While specific substrate degradation is often attributed to the overall function of the proteasome, the coordinated action of all three catalytic sites, including the trypsin-like activity, is necessary for this process. Inhibition of the proteasome, including its T-L activity, can lead to cell cycle arrest and the induction of apoptosis, a mechanism exploited in cancer therapy.[8] For example, the garlic-derived compound ajoene has been shown to inhibit the trypsin-like activity of the proteasome and induce G2/M phase cell cycle arrest and apoptosis in tumor cells.[8]

Diagram 1: The 20S Proteasome Core Particle This diagram illustrates the structure of the 20S proteasome, highlighting the location of the catalytic β-subunits within the inner rings.

Caption: Structure of the 20S proteasome core with catalytic β-subunits.

III. Role in Pathophysiology and as a Therapeutic Target

Dysregulation of proteasome activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[6] Consequently, the proteasome, and its trypsin-like sites, are significant targets for drug development.

Cancer

Cancer cells, particularly those in multiple myeloma, exhibit high rates of protein synthesis and are exquisitely dependent on the proteasome to manage the resulting proteotoxic stress.[13] This makes them more vulnerable to proteasome inhibition than normal cells. While most clinically approved proteasome inhibitors, such as bortezomib and carfilzomib, primarily target the chymotrypsin-like site, they also inhibit the other sites at higher concentrations.[14] There is growing evidence that co-inhibition of the trypsin-like site is crucial for maximal anti-cancer efficacy and for overcoming resistance to CT-L-specific inhibitors.[5] Natural compounds and synthetic molecules that specifically inhibit T-L activity have demonstrated cytotoxic effects in tumor cells, validating it as a viable co-target.[8]

Neurodegenerative Diseases

Many neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the accumulation and aggregation of misfolded proteins. Enhancing proteasome activity is a theoretical strategy to clear these toxic protein species. Conversely, the dysregulation of the ubiquitin-proteasome system is also implicated in the pathogenesis of these conditions.[15] The specific role of the trypsin-like site in these diseases is an active area of research. Selective modulation, rather than complete inhibition, of specific proteasome activities may offer a more nuanced therapeutic approach.

Autoimmune and Inflammatory Diseases

Given the central role of the immunoproteasome in antigen presentation, its specific inhibition is a promising strategy for treating autoimmune diseases. By dampening the presentation of self-antigens, immunoproteasome-specific inhibitors could potentially reduce the autoimmune response. As the β2i subunit contributes to the enhanced T-L activity of the immunoproteasome, it represents a key target within this therapeutic paradigm.

Table 2: Proteasome Inhibitors and Their Site Specificity

| Inhibitor | Class | Primary Target Site(s) | Clinical Status/Use |

| Bortezomib (Velcade®) | Peptide boronate | Chymotrypsin-like (β5) | Approved for Multiple Myeloma |

| Carfilzomib (Kyprolis®) | Peptide epoxyketone | Chymotrypsin-like (β5) | Approved for Multiple Myeloma |

| Marizomib | β-lactone | Chymotrypsin-like, Trypsin-like, Caspase-like | Clinical Trials[14] |

| Ajoene | Natural Product | Trypsin-like | Preclinical[8] |

| Gallium (III) Complexes | Metal Complex | Pan-proteasomal activity | Preclinical/Clinical Trials[8] |

IV. Methodologies for Studying Trypsin-Like Proteasome Activity

Investigating the trypsin-like activity requires robust and specific assays. The choice of methodology depends on the experimental context, whether using purified proteasomes, cell lysates, or intact cells.

Experimental Protocol: In Vitro Measurement of Trypsin-Like Activity in Cell Lysates

This protocol describes a common method for quantifying the trypsin-like activity of the proteasome in cultured cells using a fluorogenic peptide substrate. The principle is based on the cleavage of a specific peptide substrate linked to a fluorescent reporter molecule (e.g., aminomethylcoumarin, AMC). Upon cleavage by the proteasome's T-L site, the fluorophore is released and its fluorescence can be measured, which is directly proportional to the enzymatic activity.

A. Materials and Reagents

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1 mM DTT, 0.5% NP-40.

-

Proteasome Activity Assay Buffer: 25 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.03% SDS.

-

Fluorogenic Substrate for Trypsin-Like Activity: Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Stock solution: 10 mM in DMSO.

-

Protein Quantification Assay Kit (e.g., BCA or Bradford).

-

Specific Proteasome Inhibitor (for control): MG132 or Bortezomib.

-

96-well black, clear-bottom microplates.

-

Fluorometer capable of excitation at ~360-380 nm and emission at ~440-460 nm.

B. Step-by-Step Methodology

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency. Apply experimental treatments (e.g., drug compounds) as required.

-

Harvest cells by scraping or trypsinization. Wash twice with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Assay Setup (Self-Validating System):

-

On a 96-well plate, prepare the following reactions in triplicate for each sample:

-

Total Activity: 50 µg of cell lysate + Assay Buffer.

-

Negative Control: 50 µg of cell lysate + pre-incubate with 20 µM MG132 for 30 minutes at 37°C + Assay Buffer.

-

Buffer Blank: Assay Buffer only (no lysate).

-

-

Adjust the final volume in each well to 90 µL with Assay Buffer.

-

-

Enzymatic Reaction:

-

Prepare a working solution of the Boc-LRR-AMC substrate by diluting the 10 mM stock to 1 mM in Assay Buffer, then further to 100 µM.

-

Initiate the reaction by adding 10 µL of the 100 µM Boc-LRR-AMC substrate to each well (final concentration: 10 µM).

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity kinetically every 2 minutes for at least 60 minutes.

-

Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well (RFU/min).

-

Subtract the rate of the Negative Control from the Total Activity rate for each sample to determine the specific proteasome-dependent trypsin-like activity.

-

Normalize the specific activity to the amount of protein loaded (e.g., RFU/min/mg protein).

-

Causality Behind Choices:

-

Substrate (Boc-LRR-AMC): The Leu-Arg-Arg sequence is a specific target for the trypsin-like site, ensuring the measured activity is primarily from the β2 subunit.

-

Negative Control (MG132): Including a potent, well-characterized proteasome inhibitor is critical. It validates that the measured fluorescence increase is due to proteasome activity and not other cellular proteases. The difference between the total and inhibited rates represents the true signal.

-

SDS in Assay Buffer: A low concentration of SDS can gently open the 20S proteasome gate, allowing substrate access without the need for the 19S regulatory particle, thus measuring the intrinsic activity of the core.

Diagram 2: Experimental Workflow for Measuring Trypsin-Like Activity This workflow diagram outlines the key steps of the protocol, from sample preparation to data analysis.

Caption: Workflow for the fluorogenic assay of proteasome T-L activity.

V. Conclusion and Future Directions

The trypsin-like activity of the proteasome, mediated by the β2 subunit, is far more than a secondary catalytic function. It is a critical component of the cell's protein degradation machinery, with specialized roles in immune surveillance, cell cycle progression, and overall protein homeostasis. Its distinct substrate specificity and interplay with the other catalytic sites highlight the sophistication of the proteasome's proteolytic mechanism.

For drug development professionals, the T-L site represents an increasingly attractive co-target. The development of next-generation proteasome inhibitors will likely involve strategies that modulate multiple sites to enhance efficacy, overcome resistance, and potentially reduce off-target effects. For researchers, key future questions remain:

-

What is the full repertoire of endogenous substrates that rely specifically on the T-L site for their degradation?

-

How is the activity of the β2 subunit specifically regulated in different cellular compartments and physiological states?

-

Can we develop highly selective, reversible inhibitors or activators of the T-L site to dissect its function with greater precision and for therapeutic use?

A deeper understanding of the trypsin-like site will continue to illuminate the complex biology of protein degradation and pave the way for novel therapeutic interventions in a host of human diseases.

References

-

Exploring the Proteolysis Mechanism of the Proteasomes. PMC - PubMed Central. [Link]

-

The proteasome: Overview of structure and functions. PMC. [Link]

-

Role of proteasomes in antigen presentation. PubMed. [Link]

-

Selective inhibitor of proteasome's caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites. NIH. [Link]

-

Elevated plasma 20S proteasome chymotrypsin-like activity is correlated with IL-8 levels and associated with an increased risk of death in glial brain tumor patients. PMC - PubMed Central. [Link]

-

Proteasome | Types and Structures. YouTube. [Link]

-

Proteasome, a Promising Therapeutic Target for Multiple Diseases Beyond Cancer. PMC. [Link]

-

Proteasome function in antigen presentation: immunoproteasome complexes, Peptide production, and interactions with viral proteins. PubMed. [Link]

-

(PDF) Proteasome in action: substrate degradation by the 26S proteasome. ResearchGate. [Link]

-

(PDF) The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites. ResearchGate. [Link]

-

Proteasome. Wikipedia. [Link]

-

The 26S Proteasome Complex: An Attractive Target for Cancer Therapy. PMC - NIH. [Link]

-

Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome. NIH. [Link]

-

Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. PNAS. [Link]

-

Structural Insights into Substrate Recognition and Processing by the 20S Proteasome. PMC. [Link]

-

Targeting the Ubiquitin-Proteasome System for Cancer Therapeutics by Small-Molecule Inhibitors. MDPI. [Link]

-

Methods to Discover and Evaluate Proteasome Small Molecule Stimulators. MDPI. [Link]

-

Proteasome Inhibitors: An Expanding Army Attacking a Unique Target. PMC. [Link]

-

Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers. [Link]

Sources

- 1. Exploring the Proteolysis Mechanism of the Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Proteasome - Wikipedia [en.wikipedia.org]

- 5. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome, a Promising Therapeutic Target for Multiple Diseases Beyond Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The 26S Proteasome Complex: An Attractive Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Insights into Substrate Recognition and Processing by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of proteasomes in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proteasome function in antigen presentation: immunoproteasome complexes, Peptide production, and interactions with viral proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elevated plasma 20S proteasome chymotrypsin-like activity is correlated with IL-8 levels and associated with an increased risk of death in glial brain tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Ac-Arg-Leu-Arg-AMC CAS number 929903-87-7

Technical Whitepaper: Ac-Arg-Leu-Arg-AMC as a Precision Probe for Proteasome Trypsin-Like Activity

Executive Summary

The fluorogenic peptide Ac-Arg-Leu-Arg-AMC (Acetyl-Arginine-Leucine-Arginine-7-Amino-4-methylcoumarin), identified by CAS 929903-87-7 , serves as the gold-standard substrate for quantifying the trypsin-like (T-L) proteolytic activity of the 20S and 26S proteasome complexes. Unlike the widely utilized chymotrypsin-like substrate (Suc-LLVY-AMC), Ac-RLR-AMC specifically targets the

This technical guide provides a rigorous framework for the deployment of Ac-RLR-AMC in high-throughput screening and kinetic profiling. It moves beyond basic product sheets to address the physicochemical nuances, kinetic optimization strategies, and validation protocols required for reproducible data in drug discovery and ubiquitin-proteasome system (UPS) research.

Part 1: Chemical & Physical Profile

The utility of Ac-RLR-AMC rests on the fluorogenic properties of the 7-amino-4-methylcoumarin (AMC) leaving group.[1] In its conjugated state, the amide bond between the C-terminal Arginine and the AMC moiety quenches fluorescence. Upon hydrolytic cleavage by the proteasome, free AMC is released, exhibiting a large Stokes shift that allows for high-sensitivity detection.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Chemical Name | Ac-Arg-Leu-Arg-AMC | N-Acetyl-L-arginyl-L-leucyl-L-arginine-4-methyl-7-coumarinylamide |

| CAS Number | 929903-87-7 | Verify batch identity via HPLC/MS if sourcing generic peptides. |

| Molecular Weight | ~642.75 Da | Value refers to the free base; TFA salts will be heavier. |

| Solubility | DMSO (>50 mM) | Critical: Dissolve in 100% DMSO first; do not add directly to aqueous buffer to prevent precipitation. |

| Excitation ( | 380 nm (345–380 nm range) | UV-compatible optics required. |

| Emission ( | 460 nm (440–460 nm range) | Blue fluorescence region. |

| Stability | Hydrolysis-prone | Store stock at -80°C; avoid freeze-thaw cycles >3 times.[2] |

Part 2: Mechanistic Target Analysis

The eukaryotic proteasome contains three distinct catalytic activities housed within the

Why Measure T-L Activity?

-

Differential Inhibition: Many proteasome inhibitors (e.g., Epoxomicin) show high specificity for CT-L but weak potency against T-L. Measuring T-L activity is essential for determining the specificity profile of a novel compound.

-

Allosteric Regulation: The T-L site can be allosterically modulated by the 19S regulatory particle (in the 26S complex) or PA28 activators. Ac-RLR-AMC kinetics often shift significantly between 20S and 26S forms, serving as a probe for complex assembly.

Diagram 1: Mechanism of Action

Caption: The catalytic cycle of Ac-RLR-AMC hydrolysis by the proteasome

Part 3: Experimental Optimization (The "How-To")

To generate reliable kinetic data, the assay environment must mimic cytosolic conditions while ensuring substrate solubility.

Buffer Composition (The "Gold Standard")

The T-L activity is sensitive to oxidation and pH. Use the following buffer for 20S/26S assays:

-

Base: 50 mM HEPES or Tris-HCl, pH 7.5.

-

Reducing Agent: 1 mM DTT (Freshly added). Reason: The proteasome active sites contain N-terminal threonines, but oxidation of nearby cysteines can destabilize the complex.

-

Chelator: 0.5 mM EDTA. Reason: Prevents metalloprotease contamination interference.

-

Activator (For 26S only): 2 mM ATP + 5 mM MgCl

. Reason: ATP hydrolysis is required for 26S gate opening and substrate entry.

Substrate Concentration ( Considerations)

The

-

For Screening: Use 50–100

M . Operating near -

Inner Filter Effect Warning: At concentrations >150

M, the substrate itself may absorb excitation light, artificially lowering the signal. Always run a standard curve of free AMC in the presence of the substrate to correct for this if high concentrations are used.

Assay Protocol: Step-by-Step

Step A: Enzyme Activation

-

Thaw proteasome fraction (purified or cell lysate) on ice.

-

Dilute in Assay Buffer (with ATP/Mg if using 26S).

-

Incubate at 37°C for 10–15 minutes. This "activation step" stabilizes the gate opening.

Step B: Substrate Addition

-

Prepare a 10 mM stock of Ac-RLR-AMC in dry DMSO.

-

Dilute to 2x working concentration (e.g., 200

M) in Assay Buffer immediately before use. Do not store diluted aqueous substrate. -

Add 50

L of 2x Substrate to 50

Step C: Kinetic Read

-

Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Read Ex/Em 380/460 nm every 60 seconds for 30–60 minutes.

-

Calculate the slope (RFU/min) from the linear portion of the curve.

Part 4: Application Workflows

Diagram 2: High-Throughput Inhibitor Screening Workflow

Caption: Workflow for screening inhibitors against Proteasome Trypsin-Like activity using Ac-RLR-AMC.

Part 5: Troubleshooting & Validation

Issue 1: High Background Fluorescence

-

Cause: Free AMC contamination in the substrate stock or spontaneous hydrolysis.

-

Solution: Measure the fluorescence of the substrate-only control (Buffer + Ac-RLR-AMC). If Background > 10% of Signal, discard the stock. Store dry powder with desiccant.

Issue 2: Non-Linear Kinetics

-

Cause: Substrate depletion or enzyme instability.

-

Solution: Ensure <10% of the substrate is consumed during the measurement window. If the curve plateaus early, reduce enzyme concentration.

Issue 3: Lack of Specificity (Lysates)

-

Cause: Other proteases in crude lysate may cleave R-AMC.

-

Validation: Use MG-132 (10

M) as a negative control. Signal remaining in the presence of high-dose MG-132 is non-proteasomal background and must be subtracted.

References

-

Enzo Life Sciences. (n.d.).[4] Ac-Arg-Leu-Arg-AMC Fluorogenic Peptide Substrate. Retrieved from [Link][4]

- Kisselev, A. F., & Goldberg, A. L. (2005). Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods in Enzymology, 398, 364-378.

-

Gao, X., et al. (2004). Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

Methodological & Application

Ac-Arg-Leu-Arg-AMC proteasome activity assay protocol

Precision Fluorogenic Assay for Proteasome Trypsin-Like Activity ( 2) using Ac-RLR-AMC

Introduction & Scientific Context

The ubiquitin-proteasome system (UPS) is the primary mechanism for intracellular protein degradation. While the chymotrypsin-like activity (

This protocol details the kinetic measurement of the proteasome's trypsin-like activity using the specific fluorogenic substrate Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) .[1][2] Unlike the chymotrypsin-like substrate (Suc-LLVY-AMC), Ac-RLR-AMC specifically targets the basic specificity of the

Mechanism of Action

The Ac-RLR-AMC substrate consists of a tripeptide (Arg-Leu-Arg) capped with an acetyl group and linked to the fluorophore 7-amino-4-methylcoumarin (AMC).

-

Recognition: The proteasome

2 subunit recognizes the basic Arginine residue at the P1 position. -

Cleavage: The enzyme hydrolyzes the amide bond between the C-terminal Arginine and the AMC group.

-